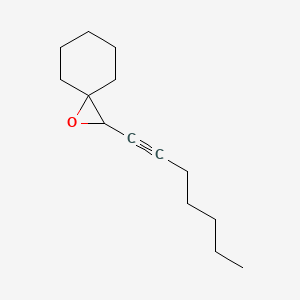
2-(1-Heptynyl)-1-oxaspiro(2.5)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Heptynyl)-1-oxaspiro(25)octane is a unique organic compound characterized by its spirocyclic structure, which includes an oxaspiro ring fused with an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Heptynyl)-1-oxaspiro(2.5)octane typically involves the reaction of a heptynyl group with a suitable oxaspiro precursor. One common method is the Diels-Alder reaction, where a furan derivative reacts with an acetylenic dienophile under controlled conditions . This reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Heptynyl)-1-oxaspiro(2.5)octane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaBr), amines (e.g., NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
2-(1-Heptynyl)-1-oxaspiro(2.5)octane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Heptynyl)-1-oxaspiro(2.5)octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity . Additionally, its alkyne group can participate in click chemistry reactions, forming stable triazole linkages with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hexynyl)-1-oxaspiro(2.5)octane
- 2-(1-Octynyl)-1-oxaspiro(2.5)octane
- 2-(1-Decynyl)-1-oxaspiro(2.5)octane
Uniqueness
2-(1-Heptynyl)-1-oxaspiro(2.5)octane is unique due to its specific chain length and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
65885-61-2 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-hept-1-ynyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-7-10-13-14(15-13)11-8-6-9-12-14/h13H,2-6,8-9,11-12H2,1H3 |
InChI Key |
BEOAOPNHJBZPBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1C2(O1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



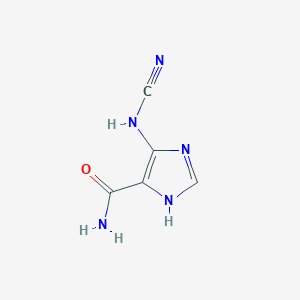

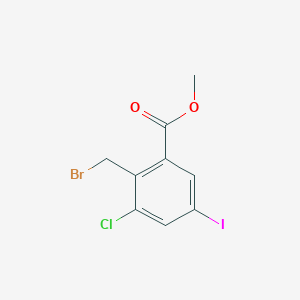
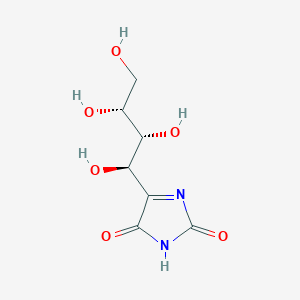

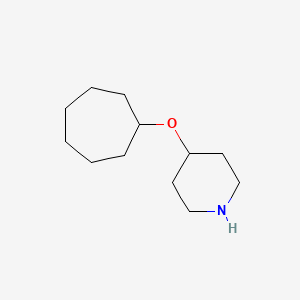
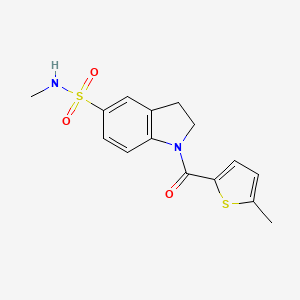
![(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B12815351.png)
![N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B12815355.png)
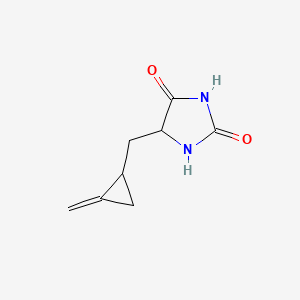
![2-Methyl-1H-benzo[d]imidazole-4,7-diamine](/img/structure/B12815376.png)

![N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide](/img/structure/B12815398.png)
